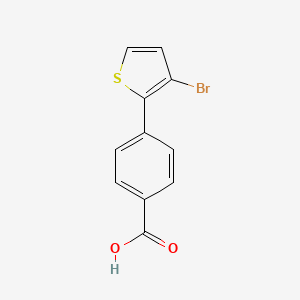

4-(3-bromothien-2-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-bromothien-2-yl)benzoic acid is an organic compound with the chemical formula C11H7BrO2S. It belongs to the class of benzoic acids and is characterized by the presence of a bromothiophene moiety attached to a benzoic acid core. This compound is commonly used in various fields of research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromothien-2-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

Reagents: Aryl halide (such as 3-bromothiophene), organoboron compound (such as phenylboronic acid), palladium catalyst (such as Pd(PPh3)4), and a base (such as K2CO3).

Solvent: A polar aprotic solvent like DMF (dimethylformamide) or toluene.

Temperature: Typically around 80-100°C.

Time: The reaction usually proceeds for several hours until completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing and sourcing of raw materials, followed by the optimization of reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-bromothien-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Major Products

Substitution: Formation of various substituted thiophenes.

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.

Aplicaciones Científicas De Investigación

4-(3-bromothien-2-yl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of 4-(3-bromothien-2-yl)benzoic acid involves its interaction with various molecular targets and pathways. The bromothiophene moiety can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-(3-Bromothiophen-2-yl)acrylic acid: Similar structure but with an acrylic acid moiety instead of a benzoic acid.

4-(3-Bromothiophen-2-yl)phenol: Similar structure but with a phenol group instead of a carboxylic acid.

4-(3-Bromothiophen-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

Uniqueness

4-(3-bromothien-2-yl)benzoic acid is unique due to its combination of a bromothiophene moiety and a benzoic acid core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Actividad Biológica

4-(3-Bromothien-2-yl)benzoic acid, a derivative of benzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromothienyl group, which may enhance its interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Chemical Name : this compound

- CAS Number : 930111-09-4

- Molecular Formula : C11H9BrO2S

- Molecular Weight : 285.16 g/mol

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : It may inhibit specific kinases and enzymes involved in cell signaling pathways, affecting processes such as proliferation and apoptosis.

- Receptor Modulation : The compound can bind to receptors on cell surfaces, modulating their activity and influencing downstream signaling cascades.

- Protein Interaction : It interacts with proteins involved in metabolic pathways, potentially altering their functions and leading to changes in cellular metabolism.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that related benzoic acid derivatives can activate pro-apoptotic pathways while inhibiting survival signals in various cancer cell lines .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. By inhibiting certain inflammatory mediators, it could reduce inflammation in various models, which is crucial for conditions like arthritis and other inflammatory diseases.

Antimicrobial Properties

Some studies suggest that derivatives of benzoic acid can exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. While specific data on this compound is limited, its structural similarity to known antimicrobial agents warrants further investigation .

Study on Anticancer Effects

A study investigated the effects of various benzoic acid derivatives on cancer cell lines. The results indicated that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 15 | Apoptosis induction |

| Control | MCF7 | - | - |

In Vivo Studies

In vivo studies using animal models have shown that administration of this compound at varying doses can lead to significant tumor reduction without severe toxicity at lower doses. The optimal dosage was determined to maximize therapeutic effects while minimizing adverse reactions .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its lipophilicity and solubility influence its bioavailability. Studies suggest that the compound undergoes hepatic metabolism, leading to the formation of active metabolites that may contribute to its overall biological effects .

Propiedades

IUPAC Name |

4-(3-bromothiophen-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2S/c12-9-5-6-15-10(9)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOAWGITQLHUFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CS2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640452 |

Source

|

| Record name | 4-(3-Bromothiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930111-09-4 |

Source

|

| Record name | 4-(3-Bromothiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.